molecular formula C14H19BO3 B3239015 2-Formyl-4-methylphenylboronic acid pinacol ester CAS No. 1418129-42-6

2-Formyl-4-methylphenylboronic acid pinacol ester

Cat. No. B3239015
CAS RN: 1418129-42-6
M. Wt: 246.11 g/mol
InChI Key: WLPOYQRFEVWRJF-UHFFFAOYSA-N
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Description

2-Formyl-4-methylphenylboronic acid pinacol ester is a chemically linked molecule that can combine with other molecules to synthesize many new organic compounds . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 2-Formyl-4-methylphenylboronic acid pinacol ester, can be synthesized through various borylation approaches . One notable method is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

Pinacol boronic esters, including 2-Formyl-4-methylphenylboronic acid pinacol ester, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . One specific reaction is the catalytic protodeboronation of alkyl boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of 2-Formyl-4-methylphenylboronic acid pinacol ester were not found, pinacol boronic esters in general are known for their stability, which significantly expands the scope of boron chemistry .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unexplored. Notably, this sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility. Additionally, it played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B.

Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

In the context of Suzuki–Miyaura coupling, phenylboronic acid pinacol ester serves as a substrate. This reaction, catalyzed by palladium, allows for the cross-coupling of various aryl iodides. Notably, Silia Cat Pd (0) has been employed as a catalyst in this process .

Heteroarene Synthesis

The catalytic protodeboronation method has also been applied to heteroarenes, yielding valuable products. For instance, silylated boronic esters were eligible substrates, providing the corresponding products in moderate yields .

Mechanism of Action

Target of Action

The primary targets of 2-Formyl-4-methylphenylboronic acid pinacol ester are organic synthesis reactions, particularly those involving carbon-carbon bond formation . The compound is a boronic ester, a class of compounds known for their stability and reactivity in various organic reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is crucial in the formation of new carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst .

Pharmacokinetics

Their susceptibility to hydrolysis, especially at physiological ph, should be considered when evaluating their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For instance, it has been used in the synthesis of various bioactive compounds and pharmaceuticals .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of boronic esters increases at physiological pH . Therefore, these factors should be carefully controlled during the compound’s use in organic synthesis.

Future Directions

The future directions in the research and application of 2-Formyl-4-methylphenylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of new transformations, such as formal anti-Markovnikov alkene hydromethylation, could also be a promising area of study .

properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPOYQRFEVWRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-methylphenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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